1-Phenyl-2-pentanol

Description

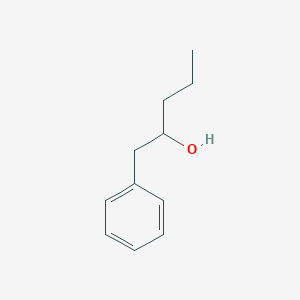

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCURFTSXOIATDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052451 | |

| Record name | DL-1-Phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a mild, green, sweet odour | |

| Record name | alpha-Propylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

247.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Phenyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 1-Phenyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Propylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.957-0.964 | |

| Record name | alpha-Propylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

705-73-7 | |

| Record name | α-Propylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .alpha.-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-1-Phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-1-phenylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8917UGK95X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-pentanol is a chiral secondary alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a phenyl group and a hydroxyl-bearing stereocenter, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenyl-2-pentanol, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.

Physical and Chemical Properties

The physical and chemical properties of 1-Phenyl-2-pentanol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1][2] |

| CAS Number | 705-73-7 | [2] |

| IUPAC Name | 1-phenylpentan-2-ol | [1] |

| Appearance | Colorless clear oily liquid | [3] |

| Odor | Mild, green, sweet, earthy | [1][3] |

| Boiling Point | 247 °C at 760 mmHg | [1][3] |

| 75 °C at 0.5 mmHg | [3] | |

| Density | 0.957 - 0.964 g/cm³ at 25 °C | [3][4] |

| Refractive Index | 1.508 - 1.513 at 20 °C | [3] |

| Solubility | Very slightly soluble in water (620.1 mg/L at 25 °C, est.). Soluble in alcohol. | [3] |

| logP (o/w) | 2.877 (estimated) | [3] |

| Flash Point | 105 °C (221 °F) | [3] |

Experimental Protocols

The synthesis of 1-Phenyl-2-pentanol is most commonly achieved through two primary methods: the Grignard reaction and the asymmetric reduction of a precursor ketone.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with propanal.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Propanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted.

-

Reaction with Propanal: The Grignard reagent solution is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is stirred for an additional hour at room temperature after the addition is complete.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure 1-Phenyl-2-pentanol.

Synthesis via Asymmetric Reduction of 1-Phenyl-2-pentanone

This method is employed for the stereoselective synthesis of a specific enantiomer of 1-Phenyl-2-pentanol.

Materials:

-

1-Phenyl-2-pentanone

-

Chiral reducing agent (e.g., a chiral borane (B79455) reagent or a catalytic system such as a ruthenium-chiral ligand complex)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Appropriate buffer or quenching solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A solution of 1-phenyl-2-pentanone in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The chiral reducing agent or catalyst system is introduced to the solution at a controlled temperature (often sub-ambient). The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., water, dilute acid, or a buffer). The product is extracted into an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The enantiomerically enriched 1-Phenyl-2-pentanol is then purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Caption: Workflow for the synthesis and purification of 1-Phenyl-2-pentanol via Grignard reaction.

Caption: General workflow for the asymmetric synthesis of 1-Phenyl-2-pentanol.

Spectroscopic Data Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1-Phenyl-2-pentanol.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Phenyl-2-pentanol would be expected to show the following characteristic signals:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Methine Proton (-CH-OH): A multiplet around δ 3.7-3.9 ppm, coupled to the adjacent methylene (B1212753) protons.

-

Methylene Protons (-CH₂-Ph): Two diastereotopic protons appearing as a multiplet around δ 2.6-2.8 ppm.

-

Methylene Protons (-CH₂-CH₃): A multiplet around δ 1.3-1.6 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.

-

Methyl Protons (-CH₃): A triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework:

-

Aromatic Carbons: Signals in the range of δ 125-140 ppm.

-

Carbon bearing the hydroxyl group (-CH-OH): A signal around δ 73-75 ppm.

-

Methylene Carbon adjacent to the phenyl group (-CH₂-Ph): A signal around δ 40-42 ppm.

-

Other Aliphatic Carbons: Signals in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 1-Phenyl-2-pentanol would show a molecular ion peak (M⁺) at m/z = 164. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. The base peak is often due to the stable benzylic cation or related fragments.

Safety and Handling

1-Phenyl-2-pentanol should be handled in a well-ventilated area, and personal protective equipment such as safety glasses, gloves, and a lab coat should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

References

Spectroscopic Analysis of 1-Phenyl-2-pentanol: A Technical Guide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the organic compound 1-Phenyl-2-pentanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the spectroscopic characterization of this molecule.

Data Presentation

The following tables summarize the key spectroscopic data for 1-Phenyl-2-pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following chemical shifts have been reported for 1-Phenyl-2-pentanol.[1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.30 - 7.20 | m | Aromatic C-H |

| 3.80 | m | CH-OH |

| 2.77, 2.67 | m | CH₂-Ph |

| 1.61 - 1.35 | m | CH₂-CH₂ |

| 0.93 | t | CH₃ |

Solvent: CDCl₃. Multiplicity: m = multiplet, t = triplet.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Carbon Assignment |

| ~139 | C (quaternary aromatic) |

| ~129 | C-H (aromatic) |

| ~128 | C-H (aromatic) |

| ~126 | C-H (aromatic) |

| ~73 | CH-OH |

| ~43 | CH₂-Ph |

| ~39 | CH₂-CH₂ |

| ~19 | CH₂-CH₃ |

| ~14 | CH₃ |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The infrared spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. The expected IR absorption bands for 1-Phenyl-2-pentanol are listed below.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3550 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1300 - 1000 | C-O stretch | Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structural features. The most abundant fragments observed in the mass spectrum of 1-Phenyl-2-pentanol are presented below.[2]

| m/z | Relative Intensity |

| 92 | 100 (Base Peak) |

| 91 | High |

| 55 | High |

The fragmentation of alcohols in mass spectrometry often involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration. The prominent peaks at m/z 91 and 92 likely correspond to the tropylium (B1234903) cation and related fragments resulting from cleavage of the bond between the carbon bearing the hydroxyl group and the benzylic carbon.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A sample of 1-Phenyl-2-pentanol (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, the experiment is typically run at a frequency of 300-600 MHz. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is employed to simplify the spectrum by removing C-H splitting.

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1-Phenyl-2-pentanol, a thin film is prepared by placing a drop of the neat liquid between two salt plates (typically NaCl or KBr).

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavelength. A background spectrum of the salt plates is also recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Data Processing: The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) via a Fourier transform.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of 1-Phenyl-2-pentanol in a volatile solvent is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS). In the ion source, the sample molecules are bombarded with high-energy electrons (electron ionization, EI), causing them to lose an electron and form a positively charged molecular ion (M⁺).

Mass Analysis: The molecular ions and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion fragment.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Structural Elucidation and Conformation of 1-Phenyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-pentanol is a chiral secondary alcohol with applications in organic synthesis and as a fragrance ingredient.[1][2] Its structure, comprising a phenyl group attached to a five-carbon chain with a hydroxyl group at the second position, presents an interesting case for structural analysis and conformational study. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, biological activity, and interactions with other molecules. This guide provides a comprehensive overview of the structural elucidation of 1-phenyl-2-pentanol using modern spectroscopic techniques and explores its conformational landscape through theoretical analysis.

Structural Elucidation

The unambiguous determination of the structure of 1-phenyl-2-pentanol relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-phenyl-2-pentanol, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-phenyl-2-pentanol, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) at a frequency of 400 MHz, reveals distinct signals for each type of proton in the molecule.[3][4] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for 1-Phenyl-2-pentanol in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | Multiplet | 5H | Phenyl protons |

| 3.82 | Multiplet | 1H | H-2 (CH-OH) |

| 2.79 | Multiplet | 1H | H-1a (CH₂-Ph) |

| 2.65 | Multiplet | 1H | H-1b (CH₂-Ph) |

| 1.65 - 1.35 | Multiplet | 4H | H-3 & H-4 (CH₂) |

| 0.93 | Triplet | 3H | H-5 (CH₃) |

Data sourced from publicly available spectra and may be subject to minor variations.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for 1-Phenyl-2-pentanol

| Chemical Shift (δ, ppm) | Assignment |

| 138.5 | C-ipso (Phenyl) |

| 129.4 | C-ortho (Phenyl) |

| 128.3 | C-meta (Phenyl) |

| 126.2 | C-para (Phenyl) |

| 73.5 | C-2 (CH-OH) |

| 44.1 | C-1 (CH₂-Ph) |

| 38.9 | C-3 (CH₂) |

| 19.1 | C-4 (CH₂) |

| 14.1 | C-5 (CH₃) |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-phenyl-2-pentanol, electron ionization (EI) is a common technique. The molecular ion peak (M⁺) is expected at m/z 164, corresponding to the molecular formula C₁₁H₁₆O.[1]

Table 3: Key Fragments in the Mass Spectrum of 1-Phenyl-2-pentanol

| m/z | Proposed Fragment Ion |

| 164 | [M]⁺ (Molecular Ion) |

| 146 | [M - H₂O]⁺ (Loss of water) |

| 119 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 45 | [CH(OH)CH₃]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-phenyl-2-pentanol, typically recorded as a neat liquid, will show characteristic absorption bands.

Table 4: Characteristic IR Absorption Bands for 1-Phenyl-2-pentanol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol (intermolecular H-bonding) |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H |

| 3000 - 2850 | C-H stretch (sp³) | Aliphatic C-H |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1120 - 1000 | C-O stretch | Secondary alcohol |

| 740, 700 | C-H out-of-plane bend | Monosubstituted benzene |

Conformational Analysis

The flexibility of the single bonds in 1-phenyl-2-pentanol allows it to adopt various conformations. The most significant rotational freedom exists around the C1-C2 and C2-C3 bonds. The relative stability of these conformers is determined by steric and electronic effects.

Due to the lack of specific experimental or computational studies on the conformational analysis of 1-phenyl-2-pentanol in the searched literature, this section presents a theoretical analysis based on established principles of stereochemistry. The dihedral angles and relative energies are plausible estimations for illustrative purposes.

Rotation around the C1-C2 bond, connecting the phenyl-bearing carbon to the hydroxyl-bearing carbon, is of particular interest as it dictates the relative orientation of the bulky phenyl group and the hydroxyl group. The staggered conformations are expected to be more stable than the eclipsed conformations.

Table 5: Hypothetical Conformational Analysis of the C1-C2 Bond in 1-Phenyl-2-pentanol

| Conformer | Dihedral Angle (Ph-C1-C2-OH) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | 180° | 0 (most stable) | Phenyl and hydroxyl groups are furthest apart. |

| Gauche 1 | 60° | ~0.5 - 1.0 | Gauche interaction between phenyl and hydroxyl. |

| Gauche 2 | -60° | ~0.5 - 1.0 | Gauche interaction between phenyl and hydroxyl. |

| Eclipsed 1 | 0° | ~4.0 - 6.0 (least stable) | Steric clash between phenyl and hydroxyl. |

| Eclipsed 2 | 120° | ~3.5 - 5.0 | Eclipsing interaction between phenyl and alkyl. |

| Eclipsed 3 | -120° | ~3.5 - 5.0 | Eclipsing interaction between phenyl and alkyl. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of 1-phenyl-2-pentanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30)

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Dissolve a small amount of 1-phenyl-2-pentanol in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1-2 scans/second

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one drop of neat 1-phenyl-2-pentanol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

IR Acquisition:

-

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean, empty salt plates should be recorded prior to the sample measurement.

Synthesis of 1-Phenyl-2-pentanol

A common and effective method for the synthesis of 1-phenyl-2-pentanol is the Grignard reaction.[5] This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with propanal.

Reaction Scheme:

-

Formation of Grignard Reagent: Bromobenzene (B47551) + Mg → Phenylmagnesium bromide

-

Reaction with Aldehyde: Phenylmagnesium bromide + Propanal → Intermediate alkoxide

-

Work-up: Intermediate alkoxide + H₃O⁺ → 1-Phenyl-2-pentanol

Detailed Protocol:

-

Preparation of Phenylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel.

-

The reaction is typically initiated by gentle warming and is maintained at a gentle reflux.

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of propanal in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure 1-phenyl-2-pentanol.

-

Visualizations

The following diagrams illustrate the workflows and relationships discussed in this guide.

Caption: Workflow for the structural elucidation of 1-phenyl-2-pentanol.

Caption: Conformational isomers around the C1-C2 bond.

Caption: Synthesis of 1-phenyl-2-pentanol.

References

- 1. 1-Phenyl-2-pentanol | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-phenyl-2-pentanol, 705-73-7 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. DL-1-phenylpentan-2-ol(705-73-7) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Phenyl-2-pentanol | High-Purity Research Compound [benchchem.com]

An In-depth Technical Guide to 1-Phenyl-2-pentanol: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-2-pentanol (CAS No: 705-73-7), a chiral secondary alcohol with applications in synthetic organic chemistry and the fragrance industry.[1] While specific details of its initial discovery are not extensively documented, its synthesis is rooted in fundamental and well-established organic reactions. This document details its physicochemical properties, outlines key synthetic methodologies with detailed experimental protocols, and explores its potential, though largely uncharacterized, biological activities. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using logical diagrams.

History and Discovery

The specific historical record detailing the first synthesis or isolation of 1-Phenyl-2-pentanol is not well-documented in readily available literature. Its existence as a compound is a logical extension of foundational 20th-century organic synthesis reactions, particularly the Grignard reaction, which was awarded the Nobel Prize in 1912.[2] The synthesis of secondary alcohols from aldehydes and organomagnesium compounds became a cornerstone of organic chemistry, making the preparation of compounds like 1-Phenyl-2-pentanol a routine academic and industrial endeavor.

The compound is recognized for its mild, green, and sweet odor, which has led to its use as a flavor and fragrance agent.[3][4] It is also utilized as a key building block and intermediate in asymmetric synthesis for more complex molecules, including chiral ligands and pharmaceutical precursors.[1] While a seminal "discovery" paper is elusive, its presence in chemical catalogs and its use in various fields point to a history intertwined with the broader development of synthetic organic chemistry.

Physicochemical Properties

The known physical and chemical properties of 1-Phenyl-2-pentanol are summarized below. This data is essential for its application in synthesis, for purification procedures, and for designing biological assays.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O | [3] |

| Molecular Weight | 164.25 g/mol | |

| CAS Number | 705-73-7 | [3][4] |

| Appearance | Colorless oily liquid | [3] |

| Odor | Mild, green, sweet, earthy | [3] |

| Boiling Point | 247.0 °C at 760 mm Hg | [3] |

| Density | 0.957 - 0.964 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.508 - 1.513 at 20 °C | [4] |

| Flash Point | 105.0 °C (221.0 °F) TCC | [4] |

| Solubility | Very slightly soluble in water; Soluble in alcohol | [4] |

| logP (o/w) | 2.8 (estimated) | [3] |

| IUPAC Name | 1-phenylpentan-2-ol | [3] |

Synthesis of 1-Phenyl-2-pentanol

1-Phenyl-2-pentanol can be synthesized via two primary and reliable routes: the Grignard reaction involving the nucleophilic addition of a propyl group to phenylacetaldehyde (B1677652), and the reduction of the corresponding ketone, 1-phenyl-2-pentanone.

Method 1: Grignard Reaction

This method involves the reaction of phenylacetaldehyde with propylmagnesium bromide, a Grignard reagent. The nucleophilic propyl group attacks the electrophilic carbonyl carbon of the aldehyde, followed by an acidic workup to yield the secondary alcohol.[5]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Phenylacetaldehyde

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Preparation of Grignard Reagent:

-

Ensure all glassware is oven-dried to be completely free of moisture. Assemble the three-necked flask with the dropping funnel and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. If it doesn't start, gently warm the flask.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the propylmagnesium bromide reagent.

-

-

Reaction with Phenylacetaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of phenylacetaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the phenylacetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1-Phenyl-2-pentanol.

-

Method 2: Reduction of 1-Phenyl-2-pentanone

This common alternative involves the reduction of the corresponding ketone, 1-phenyl-2-pentanone (also known as benzyl (B1604629) propyl ketone).[6] This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild, selective, and cost-effective choice for laboratory-scale synthesis.[7] For enantioselective synthesis, chiral catalysts can be employed in asymmetric reduction or transfer hydrogenation processes.[1]

Materials:

-

1-Phenyl-2-pentanone

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate (B1210297) or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1-phenyl-2-pentanone (1.0 eq) in methanol or ethanol to a concentration of approximately 0.2 M.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

-

Reduction:

-

Add sodium borohydride (1.5 eq) to the cooled solution portion-wise over 20 minutes. Maintain the temperature below 5 °C during the addition to control the reaction rate.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench any remaining NaBH₄.

-

Acidify the mixture to a pH of ~5-6 with 1M HCl to decompose the borate (B1201080) esters.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue three times with ethyl acetate or dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

The crude 1-Phenyl-2-pentanol can be purified via silica (B1680970) gel column chromatography if necessary.

-

Potential Biological Activity and Signaling Pathways

There is a notable lack of specific research on the biological activities and signaling pathways of 1-Phenyl-2-pentanol in the published literature.[8] However, based on its structure as a short-chain phenyl-substituted alcohol, some potential activities can be hypothesized by drawing parallels with related compounds.

Short-chain alcohols are known to exert cytotoxic effects by altering cell membrane structure and function.[9] Their amphipathic nature allows them to intercalate into the lipid bilayer, which can disrupt membrane integrity, increase fluidity, and interfere with the function of membrane-bound proteins and enzymes.[9][10] This disruption can lead to a cascade of downstream effects, including interference with intracellular signaling, aberrations in lipid metabolism, and increased oxidative stress.[9]

The diagram below illustrates a hypothetical signaling pathway, postulating how 1-Phenyl-2-pentanol, based on the known mechanisms of similar alcohols, might interfere with cellular function. This pathway is speculative and requires experimental validation.

Conclusion

1-Phenyl-2-pentanol is a structurally simple yet synthetically valuable secondary alcohol. While its formal discovery is not marked by a specific historical event, its preparation is a classic example of robust organic synthesis techniques. This guide has provided detailed physicochemical data and actionable experimental protocols for its synthesis via Grignard reaction and ketone reduction. The biological activity of 1-Phenyl-2-pentanol remains a largely unexplored area, presenting an opportunity for future research to characterize its effects on cellular systems and to determine if its structural motifs can be leveraged for applications in drug development.

References

- 1. 1-Phenyl-2-pentanol | High-Purity Research Compound [benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. 1-Phenyl-2-pentanol | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-phenyl-2-pentanol, 705-73-7 [thegoodscentscompany.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Pentanone, 1-phenyl- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Showing Compound 1-Phenyl-2-pentanol (FDB008263) - FooDB [foodb.ca]

- 9. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Short-Chained Alcohols Make Membrane Surfaces Conducive for Melittin Action: Implication for the Physiological Role of Alcohols in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Phenyl-2-pentanol: A Technical Guide to its Characteristics, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-pentanol is a chiral secondary alcohol with applications in the flavor and fragrance industries. Despite its structural similarity to naturally occurring phenylpropanoids, there is a notable lack of scientific literature confirming its presence as a natural product in plants, fungi, or other organisms. This technical guide provides a comprehensive overview of 1-phenyl-2-pentanol, focusing on its physicochemical properties, synthetic methodologies, and analytical protocols. In the absence of a confirmed natural biosynthetic pathway, a hypothetical pathway analogous to the formation of similar, naturally occurring aromatic alcohols is presented. This document serves as a resource for researchers interested in the synthesis, analysis, and potential applications of this compound.

Introduction

1-Phenyl-2-pentanol, also known as α-propylphenethyl alcohol, is an organic compound belonging to the class of benzene (B151609) and substituted derivatives.[1] It is recognized for its mild, green, and sweet odor with fruity undertones, which has led to its use as a flavor and fragrance agent.[2][3] While databases like FooDB and the Human Metabolome Database list the compound, they also note the scarcity of published research on it.[1][4] A comprehensive search of scientific literature did not yield any definitive studies identifying 1-phenyl-2-pentanol as a naturally occurring volatile organic compound in plants, a component of essential oils, or a metabolite in fungi or fermented products. Its inclusion in a patent for a fruit-like flavor composition alongside known natural and synthetic aroma compounds suggests its primary role is as a synthetic additive.[5]

This guide will detail the known characteristics of 1-phenyl-2-pentanol, provide established methods for its chemical synthesis, and outline analytical techniques for its identification and quantification. Furthermore, a putative biosynthetic pathway will be proposed based on known analogous pathways for similar aromatic alcohols.

Physicochemical Properties

A summary of the key physicochemical properties of 1-phenyl-2-pentanol is presented in Table 1. This data is essential for its handling, analysis, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [6] |

| Molecular Weight | 164.24 g/mol | [6] |

| Appearance | Colorless oily liquid | [6] |

| Odor | Mild, green, sweet, earthy | [2] |

| Flavor | Fruity, green | [2] |

| Boiling Point | 247.0 °C at 760 mm Hg | [6] |

| Specific Gravity | 0.957 to 0.964 at 25 °C | [2] |

| Refractive Index | 1.508 to 1.513 at 20 °C | [2] |

| Solubility | Very slightly soluble in water | [2] |

Hypothetical Biosynthesis of 1-Phenyl-2-pentanol

While there is no direct evidence for the natural biosynthesis of 1-phenyl-2-pentanol, a hypothetical pathway can be postulated based on the well-established Ehrlich pathway for the formation of higher alcohols, such as 2-phenylethanol, by yeast and plants. This pathway involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation and reduction.

In a hypothetical scenario for 1-phenyl-2-pentanol, the precursor would be the non-proteinogenic amino acid, 2-amino-3-phenylhexanoic acid. The proposed biosynthetic steps are as follows:

-

Transamination: 2-Amino-3-phenylhexanoic acid undergoes transamination, catalyzed by an aminotransferase, to yield 3-phenyl-2-oxohexanoic acid.

-

Decarboxylation: The resulting α-keto acid is decarboxylated by a decarboxylase to form 1-phenyl-2-pentanone.

-

Reduction: Finally, 1-phenyl-2-pentanone is reduced by an alcohol dehydrogenase to 1-phenyl-2-pentanol.

References

- 1. Human Metabolome Database: Showing metabocard for 1-Phenyl-2-pentanol (HMDB0031625) [hmdb.ca]

- 2. Volatile Profiling of Pleurotus eryngii and Pleurotus ostreatus Mushrooms Cultivated on Agricultural and Agro-Industrial By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-phenyl-2-pentanol, 705-73-7 [thegoodscentscompany.com]

- 4. Showing Compound 1-Phenyl-2-pentanol (FDB008263) - FooDB [foodb.ca]

- 5. JP2005015686A - Fruit-like flavor composition - Google Patents [patents.google.com]

- 6. 1-Phenyl-2-pentanol | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicological Profile of 1-Phenyl-2-pentanol: An In-Depth Technical Guide

Disclaimer: Specific toxicological data for 1-Phenyl-2-pentanol (CAS No. 705-73-7) is limited in publicly available literature. This technical guide provides a comprehensive overview based on available information for structurally similar compounds, including phenylethyl alcohol, 4-methyl-1-phenylpentan-2-ol, and 1-phenyl-2-propanol. The data from these analogues are used to infer the potential toxicological profile of 1-Phenyl-2-pentanol.

Executive Summary

1-Phenyl-2-pentanol is an aromatic alcohol used as a fragrance and flavoring ingredient. Based on evaluations of structurally related compounds by regulatory bodies such as the European Food Safety Authority (EFSA), it is not expected to pose a significant health risk at current levels of exposure. This guide summarizes the available toxicological data for key endpoints, including acute toxicity, repeated-dose toxicity, genotoxicity, and reproductive/developmental toxicity, primarily drawing from studies on analogous substances. The methodologies for pivotal toxicological assays are also detailed to provide a comprehensive understanding of the safety evaluation process for this class of compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1-Phenyl-2-pentanol | - |

| Synonyms | alpha-Propylphenethyl alcohol | [1] |

| CAS Number | 705-73-7 | [2] |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1] |

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for compounds structurally related to 1-Phenyl-2-pentanol.

Acute Toxicity

| Compound | Species | Route | LD₅₀ | Reference |

| Phenylethyl alcohol | Rat (male & female) | Oral | 1603.3 mg/kg | [3] |

| Phenylethyl alcohol | Mouse | Oral | 0.8 - 1.5 g/kg | [4] |

| Phenylethyl alcohol | Rabbit | Dermal | 0.8 g/kg | [5] |

| 4-Methyl-2-pentanol | Rabbit | Oral | 2,821 mg/kg | [6] |

Repeated-Dose Toxicity

| Compound | Species | Duration | NOAEL | Effects Observed at Higher Doses | Reference |

| 4-methyl-1-phenylpentan-2-ol | Rat (male & female) | 13 weeks | 10 mg/kg/day | Decreased weight gain, mild proteinuria (females), increased relative liver weight (males), increased caecal weights, decreased serum glucose. | [7] |

Genotoxicity

| Compound | Assay | Result | Reference |

| Phenylethyl alcohol | Ames test | Not mutagenic | [5] |

| 4-Methyl-2-pentanol | Mammalian cell cytogenetic assay (rat liver cells) | Negative (with and without metabolic activation) | [8] |

Reproductive and Developmental Toxicity

| Compound | Species | Study Type | Key Findings | Reference |

| Phenylethyl alcohol | Rat | Developmental | Malformations and death in pups at doses of 4.3 mg/kg and higher. | [4] |

| 4-Methyl-2-pentanol | Rat | Two-generation reproductive | No reproductive effects up to 2000 ppm. | [8] |

| 4-Methyl-2-pentanol | Rat, Mouse | Developmental | No teratogenic effects; fetal toxicity only observed with maternal toxicity. | [8] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 1-Phenyl-2-pentanol and related compounds are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD TG 401)

The acute oral toxicity is determined by administering the test substance in graduated doses to several groups of experimental animals.

-

Test Animals: Healthy young adult rats of a single strain are used.

-

Dosage: At least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates. The substance is typically administered by gavage.

-

Observation Period: Animals are observed for up to 14 days.

-

Parameters Measured: Mortality, body weight changes, and clinical signs of toxicity are recorded.

-

Data Analysis: The LD₅₀ (median lethal dose) is calculated.

Repeated-Dose 13-Week Oral Toxicity Study in Rodents (Based on OECD TG 408)

This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period.

-

Test Animals: Groups of 15 male and 15 female rats are typically used for each dose group and a control group.[7]

-

Dosage: The substance is administered orally in the diet at three or more dose levels, plus a control group, for 13 weeks.[7]

-

Clinical Observations: Daily observations for signs of toxicity are performed. Body weight and food consumption are measured weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.

-

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.[7]

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This test is used to detect gene mutations induced by the test substance.

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix).

-

Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal medium.

-

Scoring: The number of revertant colonies is counted after a suitable incubation period.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Visualizations

Toxicological Safety Assessment Workflow

Caption: A generalized workflow for the toxicological safety assessment of a chemical substance.

Conclusion

References

- 1. 1-Phenyl-2-pentanol | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-phenyl-2-pentanol | CAS#:705-73-7 | Chemsrc [chemsrc.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 6. agilent.com [agilent.com]

- 7. Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Solubility of 1-Phenyl-2-pentanol in different solvents

An In-depth Technical Guide on the Solubility of 1-Phenyl-2-pentanol

This technical guide provides a comprehensive overview of the solubility of 1-phenyl-2-pentanol in various solvents. The information is targeted towards researchers, scientists, and professionals in drug development who require an understanding of the physicochemical properties of this compound. This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Physicochemical Properties of 1-Phenyl-2-pentanol

1-Phenyl-2-pentanol is an aromatic alcohol with a molecular formula of C₁₁H₁₆O.[1] Its structure, consisting of a phenyl group, a five-carbon chain, and a hydroxyl group, dictates its solubility characteristics. The presence of the polar hydroxyl group allows for hydrogen bonding with polar solvents, while the nonpolar phenyl ring and pentyl chain contribute to its affinity for nonpolar environments. This dual nature results in varied solubility across different solvent classes.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for 1-phenyl-2-pentanol is limited in publicly available literature. The following tables summarize the available estimated and predicted data.

Table 1: Quantitative Solubility of 1-Phenyl-2-pentanol in Water

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 620.1 mg/L[2] | Estimated |

| Water | Not Specified | 0.7 g/L[3] | Predicted |

Table 2: Qualitative and General Solubility of 1-Phenyl-2-pentanol in Organic Solvents

| Solvent | Solubility Description |

| Organic Solvents | Soluble[1] |

| Oils | Soluble[1] |

| Alcohol | Soluble[2][4] |

| Ethanol | Miscible at room temperature[1] |

| Chloroform | Soluble[5][6] |

| Dichloromethane (DCM) | Soluble[6] |

| Ethyl Acetate | Soluble[6] |

| Methanol | Soluble[6] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of 1-phenyl-2-pentanol was not found in the reviewed literature, a general and widely accepted method, the isothermal shake-flask method, can be employed. This method is considered reliable for determining the equilibrium solubility of a solute in a solvent.

Objective: To determine the equilibrium solubility of 1-phenyl-2-pentanol in a selected solvent at a specific temperature.

Materials:

-

1-Phenyl-2-pentanol

-

Selected solvent of high purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

A validated analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of 1-phenyl-2-pentanol to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). The vials should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Determine the concentration of 1-phenyl-2-pentanol in the diluted solution using a pre-validated analytical method. A calibration curve should be generated using standard solutions of known concentrations to ensure accuracy.

-

Calculation: Calculate the solubility (S) using the following formula:

S = C_diluted × Dilution Factor

Where:

-

S is the solubility of 1-phenyl-2-pentanol in the solvent.

-

C_diluted is the concentration of the diluted solution determined by the analytical method.

-

Dilution Factor is the ratio of the final volume of the diluted solution to the initial volume of the saturated solution.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like 1-phenyl-2-pentanol.

Caption: Workflow for experimental solubility determination.

References

- 1. 1-Phenyl-2-pentanol | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-phenyl-2-pentanol, 705-73-7 [thegoodscentscompany.com]

- 3. Showing Compound 1-Phenyl-2-pentanol (FDB008263) - FooDB [foodb.ca]

- 4. parchem.com [parchem.com]

- 5. DL-1-phenylpentan-2-ol | 705-73-7 [chemicalbook.com]

- 6. DL-1-phenylpentan-2-ol | 705-73-7 [amp.chemicalbook.com]

An In-depth Technical Guide to the Chirality and Stereoisomers of 1-Phenyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-pentanol is a chiral secondary alcohol with significant applications in asymmetric synthesis as a valuable building block for more complex molecules, including pharmaceutical intermediates. Its stereochemistry is of paramount importance as the biological activity of chiral molecules is often enantiomer-dependent. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, separation, and analysis of the stereoisomers of 1-Phenyl-2-pentanol. Detailed experimental methodologies for stereoselective synthesis and chiral analysis are presented, along with a summary of key physical and analytical data.

Introduction to the Stereochemistry of 1-Phenyl-2-pentanol

1-Phenyl-2-pentanol possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C2). Consequently, it exists as a pair of enantiomers: (R)-1-Phenyl-2-pentanol and (S)-1-Phenyl-2-pentanol. Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity) and their biological activity. The racemic mixture, an equimolar combination of both enantiomers, is optically inactive.[1]

Table 1: General Physical and Chemical Properties of 1-Phenyl-2-pentanol

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | [2] |

| Appearance | Colorless oily liquid | [2] |

| Boiling Point | 247.0 °C @ 760 mmHg | [2] |

| Density | 0.957-0.964 g/mL | [2] |

| Refractive Index | 1.508-1.513 | [2] |

| Solubility | Very slightly soluble in water; soluble in alcohol | [2] |

Enantioselective Synthesis of 1-Phenyl-2-pentanol Stereoisomers

The primary strategy for obtaining enantiomerically enriched 1-Phenyl-2-pentanol involves the asymmetric reduction of the prochiral ketone, 1-phenyl-2-pentanone. This can be achieved through the use of chiral catalysts or biocatalysts.

Asymmetric Reduction with Chiral Borane (B79455) Reagents

Chiral borane reagents, such as B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine Borane), are effective for the enantioselective reduction of prochiral ketones.[3] The mechanism involves the formation of a chiral borane-ketone complex, followed by a stereoselective hydride transfer. The chirality of the borane reagent dictates the facial selectivity of the hydride attack on the carbonyl carbon, leading to the preferential formation of one enantiomer.[3]

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is another powerful method for separating enantiomers. Lipases, in particular, are widely used for the resolution of racemic alcohols.[4] This method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase (B570770). One enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester. For instance, Novozym 435 (immobilized Candida antarctica lipase B) is a commonly used lipase for the kinetic resolution of racemic secondary alcohols.[5]

Experimental Protocols

General Protocol for Asymmetric Reduction of 1-Phenyl-2-pentanone with a Chiral Borane Reagent

This protocol is a general guideline and may require optimization for specific chiral borane reagents and desired enantiomeric excess.

Materials:

-

1-Phenyl-2-pentanone

-

Chiral borane reagent (e.g., (R)- or (S)-Alpine Borane)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Aqueous HCl (1M)

-

Saturated aqueous NaCl (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-phenyl-2-pentanone (1 equivalent) in anhydrous THF.

-

Cool the solution to the recommended temperature for the specific chiral borane reagent (e.g., -78 °C or 0 °C).

-

Slowly add the chiral borane reagent (1.1 equivalents) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at the reaction temperature.

-

Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched 1-Phenyl-2-pentanol.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

General Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenyl-2-pentanol

This protocol is a general guideline and should be optimized for specific lipases and reaction conditions.[5]

Materials:

-

Racemic 1-Phenyl-2-pentanol

-

Immobilized lipase (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., n-hexane)

-

Molecular sieves (optional)

Procedure:

-

To a flask containing racemic 1-Phenyl-2-pentanol (1 equivalent) dissolved in an anhydrous organic solvent, add the immobilized lipase.

-

Add the acyl donor (e.g., 1.5 equivalents of vinyl acetate).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase.

-

The filtrate contains the unreacted enantiomer of 1-Phenyl-2-pentanol and the acylated enantiomer. These can be separated by column chromatography.

-

The acylated enantiomer can be hydrolyzed back to the alcohol if desired.

Analytical Methods for Stereoisomer Characterization

Chiral Chromatography (GC and HPLC)

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods for separating and quantifying the enantiomers of 1-Phenyl-2-pentanol. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 2: Exemplary Chiral GC and HPLC Conditions for Related Phenyl Alcohols

| Analyte | Method | Column | Mobile Phase/Carrier Gas | Temperature/Flow Rate | Reference(s) |

| Phenyl substituted alcohols | GC | Agilent CP-Chirasil-DEX CB | H₂ | 100 °C → 130 °C, 2 °C/min | [6] |

| 2-Pentanol | GC-MS | CYCLOSIL-B | Helium | - | [7] |

NMR Spectroscopy with Chiral Derivatizing Agents

In an achiral solvent, the NMR spectra of enantiomers are identical. To differentiate them by NMR, a chiral derivatizing agent (CDA) can be used to convert the enantiomeric mixture into a mixture of diastereomers. Diastereomers have different physical properties and thus exhibit distinct NMR spectra, allowing for their quantification.

Biological Activity

While specific data on the biological activities of the individual enantiomers of 1-Phenyl-2-pentanol are not extensively reported in the public domain, it is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[8] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, have a different activity, or even be toxic. The stereochemistry of chiral intermediates like 1-Phenyl-2-pentanol is therefore critical in the synthesis of pharmaceuticals.

Visualizations

Caption: Workflow for the asymmetric synthesis of 1-Phenyl-2-pentanol.

Caption: Workflow for the chiral analysis of 1-Phenyl-2-pentanol.

Conclusion

The stereoselective synthesis and analysis of 1-Phenyl-2-pentanol enantiomers are critical for its application in the development of chiral pharmaceuticals and other fine chemicals. Asymmetric reduction of the corresponding ketone using chiral catalysts or enzymes provides effective routes to the enantiomerically enriched alcohols. Chiral chromatography and NMR spectroscopy with chiral derivatizing agents are the primary methods for determining the enantiomeric purity of these compounds. Further research into the specific biological activities of the individual enantiomers of 1-Phenyl-2-pentanol would be beneficial for expanding its applications.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-Phenyl-2-pentanol | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dnrcollege.org [dnrcollege.org]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 7. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 1-Phenyl-2-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-pentanol is a chiral secondary alcohol with a structure suggestive of diverse pharmacological potential. While its current applications are primarily in the fragrance industry and as a chiral building block for organic synthesis, its structural similarity to known bioactive molecules, such as phenylethylamine analogs, warrants a thorough investigation into its therapeutic possibilities. This technical guide outlines promising research avenues for 1-Phenyl-2-pentanol, focusing on its potential as a neuroprotective, anti-inflammatory, and antimicrobial agent. Detailed experimental protocols and workflows are provided to facilitate further investigation and drug development efforts.

Introduction

1-Phenyl-2-pentanol (CAS: 705-73-7) is an aromatic alcohol characterized by a phenyl group attached to a pentanol (B124592) backbone, with a hydroxyl group at the second carbon.[1] Its chirality is a key feature, as enantiomers of a compound can exhibit significantly different pharmacological and toxicological profiles.[2] The structural resemblance to phenylethylamines, a class of compounds known to interact with the central nervous system (CNS), suggests that 1-Phenyl-2-pentanol and its derivatives could be valuable candidates for neurological drug discovery.[3][4] Furthermore, aromatic alcohols and chiral secondary alcohols have been reported to possess anti-inflammatory and antimicrobial properties, expanding the potential therapeutic applications of this molecule.[5][6]

This guide provides a comprehensive overview of potential research areas for 1-Phenyl-2-pentanol, supported by detailed experimental methodologies to enable researchers to explore these avenues.

Physicochemical Properties of 1-Phenyl-2-pentanol

A summary of the key physicochemical properties of 1-Phenyl-2-pentanol is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1] |

| Appearance | Colorless oily liquid | [1] |

| Odor | Mild, green, sweet | [1] |

| Boiling Point | 247.0 °C @ 760.00 mm Hg | [7] |

| Solubility | Very slightly soluble in water | [7] |

Potential Research Areas and Experimental Designs

Based on its chemical structure and the known biological activities of related compounds, three primary areas of research are proposed for 1-Phenyl-2-pentanol: neuroprotection, anti-inflammatory effects, and antimicrobial activity. A crucial first step in any of these research paths is the synthesis of a library of 1-Phenyl-2-pentanol derivatives to establish Structure-Activity Relationships (SAR).

Figure 1: A logical workflow for the synthesis of a 1-Phenyl-2-pentanol derivative library and subsequent biological screening to identify preclinical candidates.

Neuroprotective and CNS-Modulating Effects

The structural similarity of 1-Phenyl-2-pentanol to phenylethylamine suggests potential interactions with monoamine neurotransmitter systems.[3][4] Furthermore, aromatic alcohols have demonstrated neuroprotective properties.[8]

-

Synthesis of Derivatives: Create a focused library of derivatives by modifying the hydroxyl group (e.g., etherification, esterification) and by introducing an amino group (reductive amination).

-

In Vitro Screening:

-

Assess the neuroprotective effects of the parent compound and its derivatives against oxidative stress-induced cell death in neuronal cell lines (e.g., SH-SY5Y).

-

Screen for activity against key CNS targets, including:

-

Monoamine Oxidase (MAO-A and MAO-B)

-

Dopamine (B1211576) Transporter (DAT)

-

Serotonin (B10506) Transporter (SERT)

-

Acetylcholinesterase (AChE)

-

-

Protocol 1: Synthesis of Amino-Derivatives via Reductive Amination

This protocol describes the conversion of 1-Phenyl-2-pentanone to N-methyl-1-phenyl-2-pentanamine, a derivative of 1-Phenyl-2-pentanol.

-

Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-2-pentanone (1 equivalent) in methanol (B129727).

-

Amine Addition: Add a solution of methylamine (B109427) in methanol (1.5 equivalents).

-

Reducing Agent: Add sodium cyanoborohydride (1.2 equivalents) portion-wise while stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: In Vitro Neurotoxicity Assay using SH-SY5Y Cells

This protocol assesses the potential of a compound to protect against a neurotoxin.[9]

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium. For some applications, differentiation into a more neuron-like phenotype with retinoic acid may be beneficial.[10]

-

Plating: Seed the cells in 96-well plates at an appropriate density.

-

Treatment: Treat the cells with varying concentrations of the test compound (1-Phenyl-2-pentanol or its derivatives) for a predetermined time (e.g., 24 hours).

-

Toxin Exposure: Add a neurotoxin (e.g., 6-hydroxydopamine or rotenone) to the wells and incubate for an additional 24 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT assay.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (cells not treated with the toxin).

Table 2: In Vitro CNS Target Assays

| Assay | Principle | Typical Protocol Reference |

| MAO Inhibition | Fluorimetric or colorimetric detection of H₂O₂ produced from the deamination of a substrate by MAO-A and MAO-B.[1] | [4][8] |

| DAT Binding | Competitive radioligand binding assay using membranes from cells expressing the human dopamine transporter.[11] | [12][13] |